Methyl 3-fluoro-4-methoxybenzoylformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQVABPZSXKOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Fluoro 4 Methoxybenzoylformate
Direct Synthesis Approaches to the Methyl 3-fluoro-4-methoxybenzoylformate Core Structure
Direct synthesis methods aim to efficiently construct the benzoylformate functionality on the 3-fluoro-4-methoxyphenyl scaffold.
Approaches Involving Carbonylation Reactions
Carbonylation reactions, which introduce a carbon monoxide (CO) group into a molecule, are a potent method for synthesizing benzoylformates. wikipedia.orgyoutube.com A common strategy is the palladium-catalyzed carbonylation of an aryl halide. nih.gov For the synthesis of this compound, this would typically involve reacting 4-bromo-2-fluoro-1-methoxybenzene with carbon monoxide and methanol (B129727). A palladium catalyst, such as one supported by the Xantphos ligand, facilitates this transformation at atmospheric pressure. nih.gov Alternative "CO-free" carbonylation methods have also been developed, using surrogates like formaldehyde or formic acid, which can offer advantages in handling and safety. nih.govchim.it
Esterification of 3-fluoro-4-methoxybenzoylformic Acid
A straightforward route to this compound is the direct esterification of 3-fluoro-4-methoxybenzoylformic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or thionyl chloride, in the presence of methanol. The acid catalyst protonates the carboxylic acid, enhancing its reactivity toward nucleophilic attack by methanol to form the desired methyl ester.
Multi-Step Syntheses from Precursors Bearing the 3-fluoro-4-methoxyphenyl Moiety
Multi-step syntheses provide flexibility by utilizing readily available starting materials that already contain the substituted aromatic ring.
Strategies Commencing from 3-fluoro-4-methoxybenzoic Acid Derivatives
Derivatives of 3-fluoro-4-methoxybenzoic acid are common precursors due to their commercial availability and the versatility of the carboxylic acid group for further transformations. prepchem.comprepchem.comossila.com
Methyl 3-fluoro-4-methoxybenzoate can serve as a starting point for the synthesis of the target compound. One potential pathway involves its conversion to 3-fluoro-4-methoxybenzoic acid through hydrolysis, which can then be further functionalized. chemicalbook.com For instance, the synthesis of gefitinib, a pharmaceutical agent, has been reported starting from methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including alkylation, nitration, reduction, and cyclization. nih.gov
An efficient and widely used method proceeds through the intermediate 3-fluoro-4-methoxybenzoyl chloride. nih.gov This acid chloride is readily prepared from 3-fluoro-4-methoxybenzoic acid by treatment with a chlorinating agent like thionyl chloride. ossila.comgoogle.com
The subsequent conversion of 3-fluoro-4-methoxybenzoyl chloride to the target α-keto ester can be achieved through a Rosenmund-von Braun-type reaction. This involves reacting the benzoyl chloride with a cyanide source, such as cuprous cyanide, to form the corresponding 3-fluoro-4-methoxybenzoyl cyanide. google.com This intermediate is then subjected to methanolysis, typically in the presence of an acid catalyst, to yield this compound.
A summary of the synthetic steps starting from 3-fluoro-4-methoxybenzoyl chloride is presented below:
| Reactant | Reagent(s) | Product |
| 3-fluoro-4-methoxybenzoic acid | Thionyl chloride (SOCl₂) | 3-fluoro-4-methoxybenzoyl chloride |
| 3-fluoro-4-methoxybenzoyl chloride | Cuprous cyanide (CuCN) | 3-fluoro-4-methoxybenzoyl cyanide |
| 3-fluoro-4-methoxybenzoyl cyanide | Methanol (CH₃OH), Acid catalyst | This compound |
Synthetic Routes Utilizing 3-fluoro-4-methoxybenzaldehyde
One direct synthetic pathway to this compound involves the utilization of 3-fluoro-4-methoxybenzaldehyde as a starting material. This approach centers on the conversion of the aldehyde functional group into the desired methyl keto-ester moiety.
The general properties of the starting material are well-documented.
Table 1: Properties of 3-fluoro-4-methoxybenzaldehyde
| Property | Value |
|---|---|
| CAS Number | 351-54-2 nih.gov |
| Molecular Formula | C₈H₇FO₂ nih.gov |
| Molecular Weight | 154.14 g/mol nih.gov |
| Appearance | Solid |
| Melting Point | 34-35 °C |
This precursor is a key building block itself, used in the synthesis of various complex molecules, including resveratrol derivatives and substituted pyrazolyl piperidines with therapeutic potential chemicalbook.com.
Incorporation of Fluorine via Nucleophilic Aromatic Substitution on Pre-functionalized Rings
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing a fluorine atom onto an aromatic ring. This reaction class is particularly effective when the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to a suitable leaving group libretexts.orgchemistrysteps.comkhanacademy.org. The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution libretexts.orgyoutube.com.
A key strategy for synthesizing fluorinated aromatic compounds is to start with a precursor that already contains the fluorine atom and another functional group that can be readily displaced. Methyl 3-fluoro-4-nitrobenzoate is an excellent example of such a precursor. In this molecule, the nitro group (NO₂) is positioned para to the fluorine atom. While fluorine can act as a leaving group in SNAr reactions, another common approach involves the substitution of the nitro group itself.
The synthesis of this compound can be envisioned from a related nitro-substituted precursor where the nitro group is replaced by a methoxy (B1213986) group. For example, starting with a compound like Methyl 4-chloro-3-nitrobenzoate, a two-step process could be employed:
Nucleophilic Aromatic Substitution of Chlorine: The chlorine atom is substituted by fluorine using a fluoride source.
Nucleophilic Aromatic Substitution of the Nitro Group: The nitro group is then displaced by a methoxy group using a reagent like sodium methoxide. This reaction is feasible because the ring is activated by the ester group.
Alternatively, starting with Methyl 3-fluoro-4-nitrobenzoate, the nitro group can be substituted by a methoxy group. The electron-withdrawing ester and the fluoro group facilitate this nucleophilic aromatic substitution. The resulting Methyl 3-fluoro-4-methoxybenzoate can then be further elaborated to the target benzoylformate.
Table 2: Properties of Methyl 3-fluoro-4-nitrobenzoate
| Property | Value |
|---|---|
| CAS Number | 185629-31-6 |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| Appearance | Yellow Powder |
This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive nature youtube.com.
Direct fluorination involves the introduction of a fluorine atom directly onto an aromatic ring that does not already possess a suitable leaving group at the desired position. This is often achieved through electrophilic fluorination or radical-based methods. These techniques are valuable for synthesizing fluorinated compounds when other methods are not feasible.
Reagents such as Selectfluor® (a source of electrophilic fluorine) can be used for the direct fluorination of benzylic C-H bonds under specific conditions. While not directly applicable to an unactivated benzene (B151609) ring, this highlights the reactivity of modern fluorinating agents. For aromatic systems, direct fluorination with elemental fluorine (F₂) can be performed, though it often requires careful control of reaction conditions to avoid over-fluorination and ensure selectivity. The process can be carried out with highly concentrated fluorine gas at pressures ranging from 1 to 10 bar.
Approaches Involving Aniline or Phenol Derivatives, e.g., 3-fluoro-4-methoxyaniline or 3-fluoro-4-methoxyphenol
Starting from readily available aniline or phenol derivatives provides alternative and often highly effective synthetic routes.
From 3-fluoro-4-methoxyaniline: This aniline derivative is a versatile precursor. A well-established method for converting an arylamine into a wide range of functional groups is the Sandmeyer reaction nih.gov. The process involves two main steps:
Diazotization: The primary amine group of 3-fluoro-4-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
Substitution: The diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles. To synthesize the target compound, the diazonium salt could be reacted with a cyanide source (e.g., copper(I) cyanide) to form a benzonitrile. The nitrile group can then be hydrolyzed to a carboxylic acid and subsequently esterified, or potentially converted more directly to the α-keto ester.
Table 3: Properties of 3-fluoro-4-methoxyaniline
| Property | Value |
|---|---|
| CAS Number | 366-99-4 nih.gov |
| Molecular Formula | C₇H₈FNO nih.gov |
| Molecular Weight | 141.14 g/mol nih.gov |
| Appearance | White crystalline powder |
| Melting Point | 81-83 °C |
From 3-fluoro-4-methoxyphenol: While a direct route from 3-fluoro-4-methoxyphenol is less straightforward, it is conceivable. The synthesis would require the introduction of a carbonyl group at the para position relative to the methoxy group. This could potentially be achieved through reactions such as the Fries rearrangement of an ester derivative or through formylation reactions (e.g., Vilsmeier-Haack or Reimer-Tiemann), followed by oxidation and esterification steps. Another pathway could involve converting the phenol to its corresponding benzoyl chloride derivative, which can then be used to synthesize the target ester researchgate.netnih.gov.
Application of Green Chemistry Principles in the Synthesis of this compound
Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes. Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses chemistry-teaching-resources.com.
Strategies aligned with green chemistry for this synthesis could include:
Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes waste. For example, developing a catalytic oxidation of 3-fluoro-4-methoxybenzaldehyde would be preferable to a stoichiometric one.
Safer Solvents: Choosing solvents with lower environmental impact or, ideally, performing reactions in solvent-free conditions.
Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure to reduce energy consumption.
Atom Economy Optimization for Synthetic Pathways
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product wikipedia.orgsavemyexams.comstudymind.co.uk. The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 savemyexams.com
A higher atom economy indicates a more efficient process with less waste generation. Different types of reactions have inherently different atom economies:
Addition Reactions: These reactions, where two or more molecules combine to form a larger one, are ideal from an atom economy perspective, often achieving 100% efficiency as all reactant atoms are incorporated into the product scranton.edujocpr.comkccollege.ac.in.
Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they always generate byproducts (the leaving group and parts of the reagent) that are not part of the final product chemistry-teaching-resources.comscranton.edu.
When evaluating the synthetic routes to this compound, those that favor addition or rearrangement reactions over multi-step pathways involving substitutions would be preferred from an atom economy standpoint. For example, a direct, one-pot catalytic conversion of 3-fluoro-4-methoxybenzaldehyde would likely have a higher atom economy than a multi-step Sandmeyer reaction sequence which involves numerous reagents and generates salt byproducts. Optimizing a synthetic pathway involves selecting reactions that maximize the incorporation of starting materials into the final structure, thereby preventing waste at the molecular level nih.gov.
Eco-Friendly Solvent Systems and Reaction Media
The shift away from conventional organic solvents, which are often volatile and toxic, is a cornerstone of green chemistry. researchgate.net For the synthesis of compounds like this compound, the adoption of environmentally benign solvent systems is crucial for sustainable production. garph.co.uk Green solvents are selected based on their low toxicity, biodegradability, and derivation from renewable resources. orientjchem.org
Promising green solvents include water, supercritical fluids like CO₂, ionic liquids, deep eutectic solvents (DESs), and bio-based solvents. researchgate.netewadirect.com Water is highly advantageous due to its non-toxicity, abundance, and low cost. neuroquantology.com Bio-based solvents, derived from plant sources, offer a direct replacement for petroleum-based counterparts. neuroquantology.com For instance, Cyrene, a solvent derived from cellulose, is a biodegradable and non-toxic alternative to traditional dipolar aprotic solvents and has been used effectively in various organic reactions. ewadirect.com Other bio-solvents like ethyl lactate and glycerol also provide excellent solvency while being biodegradable. orientjchem.org The selection of an appropriate green solvent can lead to higher yields, reduced waste, and safer manufacturing processes. neuroquantology.com
| Green Solvent | Conventional Counterpart | Key Advantages |
|---|---|---|
| Water | Various Organic Solvents | Non-toxic, abundant, low cost, can act as a catalyst. neuroquantology.com |
| Cyrene | NMP, DMF | Bio-based, non-toxic, non-mutagenic, biodegradable. ewadirect.com |
| Supercritical CO₂ | Hexane, Dichloromethane | Low toxicity, non-flammable, mild critical conditions. ewadirect.com |
| Ethanol | Methanol | Renewable resource, reduced toxicity, biodegradable. neuroquantology.com |
| Deep Eutectic Solvents (DESs) | Ionic Liquids | Improved sustainability profiles, low volatility. ewadirect.com |
Design of Catalytic Processes for Enhanced Efficiency
Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher atom economy, reduced energy consumption, and enhanced selectivity. In the synthesis of benzoylformate derivatives, catalytic methods can circumvent the need for stoichiometric reagents that generate significant waste. For instance, the synthesis of methyl benzoylformate can be achieved via the esterification of benzoylformic acid using a solid acid catalyst like TiO₂/SO₄²⁻. This heterogeneous catalyst is recyclable and avoids the corrosion and pollution issues associated with traditional liquid acids like sulfuric acid. google.com
In related syntheses, various catalytic systems have proven effective. The preparation of methyl benzoylformate from acetophenone involves a catalysis step with 4-methyl-2,6-di-tert-butyl phenol during a chlorination or bromination reaction. patsnap.com Another approach involves a one-pot synthesis from benzoyl cyanide using a halogen-containing salt, such as sodium chloride, as a catalyst alongside sulfuric acid, which simplifies the process flow and reduces energy consumption. google.com The use of organocatalysts also represents a sustainable alternative to conventional metal-based catalysts, which can have negative environmental impacts. garph.co.uk These examples underscore the potential for designing highly efficient and environmentally friendly catalytic routes for producing this compound.
| Catalyst Type | Reaction | Advantages |
|---|---|---|
| Solid Acid (e.g., TiO₂/SO₄²⁻) | Esterification | Recyclable, non-corrosive, reduces acid pollution, high selectivity. google.com |
| Halogen-Containing Salt (e.g., NaCl) | One-Pot Hydrolysis/Esterification | Simplifies process, reduces energy consumption, minimizes wastewater. google.com |
| Phenolic Compound | Halogenation | Enables specific transformation from an intermediate. patsnap.com |
| Organocatalysts | Various (e.g., Biodiesel production) | Alternative to precious or heavy metals, customizable, derived from renewable feedstocks. garph.co.uk |
Microwave-Assisted and Ultrasonic-Assisted Synthesis in Related Systems
Nonconventional energy sources like microwave irradiation and ultrasound have emerged as powerful tools for accelerating organic reactions, increasing yields, and promoting green chemistry principles. asianjpr.comjuniperpublishers.com
Microwave-Assisted Synthesis Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This direct and rapid heating often leads to a dramatic reduction in reaction times, from hours or days to mere minutes. For example, the hydrolysis of benzamide, which takes an hour by conventional heating, can be completed in 7 minutes with a 99% yield under microwave conditions. Similarly, a Friedländer synthesis of 8-hydroxyquinolines saw an increase in average yield from 34% (conventional) to 72% (microwave). rsc.org This technology not only speeds up reactions but also frequently results in higher product yields and purity by minimizing the formation of side products. ijnrd.org
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
|---|---|---|---|
| Hydrolysis of Benzyl Chloride | 35 min | 3 min | Yield of 97% achieved rapidly. |
| Oxidation of Toluene | 10-12 hours | 5 min | Reaction completed ~120x faster. |
| Synthesis of Quinoline Derivatives | 60 min | 4 min | Yields of 80-95% achieved. rsc.org |
| Synthesis of Aspirin | ~45 min (reflux) | Not specified, but faster | Yield increased from 85% to 97%. asianjpr.comijnrd.org |
| Reaction Type | Conventional Method (Time / Yield) | Ultrasonic-Assisted Method (Time / Yield) | Key Advantage |
|---|---|---|---|
| Synthesis of 2-amino-4,6-diphenylnicotinonitrile | 5 hours / 55% | 3 hours / 75% (in ethanol) | Faster reaction with higher yield. nih.gov |
| Synthesis of 2-amino-4,6-diphenylnicotinonitrile | 4 hours / 80% | 1 hour / 96% (in water) | Significant rate and yield increase in a green solvent. nih.gov |
| Knoevenagel Condensation | Non-irradiated routes | Higher yields in shorter time | Quick, green, and efficient C-C bond formation. researchgate.net |
| Ullmann Homo-coupling | Classic heating | Yields ~20% greater | Improved yields in water as a solvent. ekb.eg |
Reaction Mechanisms and Chemical Transformations of Methyl 3 Fluoro 4 Methoxybenzoylformate
Reactivity of the Benzoylformate Ester Group
The benzoylformate ester group in Methyl 3-fluoro-4-methoxybenzoylformate possesses two key reactive sites: the ester functionality and the α-keto carbonyl group. These sites are susceptible to a variety of chemical transformations.
Hydrolysis and Transesterification Kinetics and Thermodynamics
Hydrolysis: The ester group of this compound can be hydrolyzed to yield 3-fluoro-4-methoxybenzoylformic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol.
Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol would yield Ethyl 3-fluoro-4-methoxybenzoylformate and methanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol.
Similar to hydrolysis, the kinetics and thermodynamics of transesterification for this specific compound are not extensively documented. However, the principles of substituent effects would apply, influencing the susceptibility of the ester to nucleophilic attack by an alcohol.
Table 1: Representative Rate Constants for the Alkaline Hydrolysis of Substituted Methyl Benzoates
| Substituent | Rate Constant (10⁻⁴ L mol⁻¹ s⁻¹) |
| 4-Nitro | 1550 |
| 3-Nitro | 620 |
| 4-Chloro | 78.5 |
| H | 13.4 |
| 4-Methyl | 5.2 |
| 4-Methoxy | 2.9 |
Note: This table presents data for substituted methyl benzoates to illustrate the electronic effects of substituents on the rate of hydrolysis. Data for this compound is not available.
Nucleophilic Additions to the α-Keto Carbonyl
The α-keto carbonyl group of this compound is a primary site for nucleophilic attack. The electrophilicity of this carbon is enhanced by the adjacent ester group and the electron-withdrawing substituents on the aromatic ring.
A wide range of nucleophiles can add to the α-keto carbonyl, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and enolates. The initial addition product is a tetrahedral intermediate which can then be protonated to form an α-hydroxy ester.
The stereochemical outcome of these additions is of significant interest. If the nucleophile is achiral, a racemic mixture of the α-hydroxy ester will be formed. However, the use of chiral nucleophiles or catalysts can lead to the stereoselective formation of one enantiomer. The presence of the 3-fluoro and 4-methoxy substituents may influence the facial selectivity of the nucleophilic attack, although specific studies on this compound are lacking.
Reductions of the Keto and Ester Functionalities
The keto and ester groups of this compound can be reduced using various reducing agents. The selectivity of the reduction depends on the choice of reagent and reaction conditions.
Reduction of the Keto Group: The α-keto group can be selectively reduced to a secondary alcohol (an α-hydroxy ester) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation is often highly efficient.
Reduction of the Ester Group: The ester group is less reactive towards reduction than the keto group. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to reduce the ester to a primary alcohol. This reaction would also reduce the keto group, resulting in a diol.
Complete Reduction: The use of a powerful reducing agent like LiAlH₄ will typically reduce both the keto and ester functionalities to the corresponding diol, 1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diol.
The enantioselective reduction of the α-keto group is a valuable transformation, leading to chiral α-hydroxy esters which are important building blocks in organic synthesis. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.
Table 2: Common Reducing Agents and Their Selectivity towards Keto and Ester Groups
| Reducing Agent | Reactivity with Keto Group | Reactivity with Ester Group |
| Sodium Borohydride (NaBH₄) | High | Low |
| Lithium Aluminum Hydride (LiAlH₄) | High | High |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Moderate to High | Low to Moderate |
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the electronic properties of the attached fluoro, methoxy (B1213986), and methyl benzoylformate groups.
Impact of Fluoro and Methoxy Groups on Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are strongly influenced by the existing substituents.
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
Fluoro Group (-F): The fluoro group is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director because it can donate electron density through resonance, which partially offsets the inductive deactivation and stabilizes the intermediate for ortho and para attack more than for meta attack.
Methyl Benzoylformate Group (-COCOOCH₃): This group is a deactivating group and a meta-director due to the electron-withdrawing nature of the two carbonyl groups.
Influence on Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group.
In this compound, the fluorine atom can act as a leaving group in SNAr reactions. The presence of the strongly electron-withdrawing methyl benzoylformate group para to the fluorine atom significantly activates the ring towards nucleophilic attack at the carbon bearing the fluorine. The methoxy group, being electron-donating, would have a deactivating effect on this reaction. However, the powerful electron-withdrawing effect of the para-benzoylformate group is expected to be the dominant factor, making the fluorine atom susceptible to displacement by strong nucleophiles.
Cross-Coupling Reactions and Aryl Functionalization
The presence of a halogen atom (fluorine) on the aromatic ring of this compound suggests its potential participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the aryl core. While the C-F bond is generally less reactive in cross-coupling compared to C-Cl, C-Br, or C-I bonds, specialized catalytic systems have been developed to facilitate such transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. The methoxy group at the para-position and the fluoro group at the meta-position can influence the electronic properties of the aromatic ring and, consequently, its reactivity in the catalytic cycle. The reaction would proceed through the typical oxidative addition, transmetalation, and reductive elimination steps. A plausible Suzuki-Miyaura coupling reaction is depicted below.
Table 1: Plausible Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Aryl Halide Analogue | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Anisyl Fluoride | Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2 | 3-Fluoroanisole | 4-Methylphenylboronic Acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Good |
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org For this compound, this would entail a palladium-catalyzed reaction with an alkene like styrene (B11656) or an acrylate. The regioselectivity of the alkene insertion would be influenced by the electronic and steric environment of the palladium-aryl intermediate.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between an aryl halide and an amine. wikipedia.org this compound could potentially undergo amination with primary or secondary amines, providing access to substituted aniline derivatives. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation, especially when dealing with the less reactive C-F bond. wikipedia.org
Intramolecular Cyclization and Rearrangement Pathways
The bifunctional nature of this compound, possessing both an electrophilic α-keto ester moiety and a substituted aromatic ring, makes it a potential substrate for various intramolecular cyclization reactions. These reactions are valuable for the synthesis of polycyclic and heterocyclic frameworks.
One plausible pathway is an intramolecular Friedel-Crafts acylation . If a nucleophilic side chain were present at an appropriate position, cyclization onto the electron-rich aromatic ring could occur, catalyzed by a Lewis acid. The methoxy group, being an activating group, would direct the acylation to the ortho position.
Another possibility involves the rearrangement of an intermediate formed from the α-keto ester. For instance, in the presence of a strong acid, protonation of the keto group followed by a 1,2-aryl shift could lead to rearranged products. However, such pathways are highly dependent on the specific reaction conditions and the presence of other functional groups.
Mechanistic Studies of Specific Reactions Involving this compound
While specific mechanistic studies for this compound are not available, the mechanisms of its potential reactions can be extrapolated from studies on analogous compounds.
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of its α-dicarbonyl moiety.
Quinoxaline Formation: A well-established reaction for α-keto esters is their condensation with o-phenylenediamines to form quinoxalines. nih.govresearchgate.net The reaction of this compound with an o-phenylenediamine would proceed through the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the quinoxaline ring system. The substituents on both reactants would influence the regioselectivity of the condensation if unsymmetrical diamines are used.
The proposed mechanism involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the more electrophilic keto-carbonyl of the benzoylformate. This is followed by an intramolecular cyclization via the attack of the second amino group on the resulting imine, and subsequent dehydration to form the aromatic quinoxaline ring.
Table 2: Plausible Synthesis of a Quinoxaline Derivative
| Entry | Benzoylformate Derivative | o-Phenylenediamine | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl Benzoylformate | 1,2-Diaminobenzene | Acetic Acid | Ethanol | Reflux | High |
| 2 | Methyl 4-methoxybenzoylformate | 4,5-Dimethyl-1,2-phenylenediamine | None | Ethanol | RT | Excellent |
Benzofuran Synthesis: While less common for benzoylformates, intramolecular cyclization pathways leading to benzofuran derivatives could be envisioned under specific conditions. For example, if a suitable nucleophile is tethered to the ortho position of the benzoyl group, an intramolecular attack on the keto-carbonyl followed by dehydration could potentially lead to a benzofuran scaffold.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei.
The proton NMR (¹H NMR) spectrum of Methyl 3-fluoro-4-methoxybenzoylformate is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and methyl ester protons. The aromatic region will be particularly informative due to the substitution pattern on the benzene (B151609) ring.
The proton attached to C5 is expected to appear as a doublet of doublets, influenced by coupling to the adjacent proton at C6 and a longer-range coupling to the fluorine atom at C3. The proton at C2 will likely present as a doublet, with coupling to the fluorine atom. The proton at C6 should also appear as a doublet, coupling with the proton at C5.
The methoxy and methyl ester protons are expected to appear as sharp singlets in the upfield region of the spectrum, with their precise chemical shifts influenced by the electronic environment of the molecule. The integration of these signals will correspond to the number of protons in each environment (e.g., 3H for the methoxy and methyl groups).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aromatic H (C2-H) | 7.6 - 7.8 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2 | 1H |
| Aromatic H (C6-H) | 7.5 - 7.7 | d | J(H,H) ≈ 8-9 | 1H |
| Aromatic H (C5-H) | 7.0 - 7.2 | t | J(H,H) ≈ 8-9 | 1H |
| Methoxy (O-CH₃) | ~3.9 | s | - | 3H |
| Methyl Ester (COOCH₃) | ~3.9 | s | - | 3H |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
The carbon-13 NMR (¹³C NMR) spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound is expected to show nine distinct signals. The carbonyl carbons of the ketone and ester groups will be the most downfield signals. The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the fluorine and methoxy substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. The methoxy and methyl ester carbons will be the most upfield signals.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹H-coupled spectrum) |
| C=O (Ketone) | 185 - 195 | s |
| C=O (Ester) | 160 - 165 | s |
| C-F (C3) | 155 - 160 | d (¹JCF ≈ 240-260 Hz) |
| C-O (C4) | 150 - 155 | s |
| C-C=O (C1) | 125 - 130 | s |
| C-H (C6) | 120 - 125 | d |
| C-H (C2) | 115 - 120 | d (²JCF ≈ 20-25 Hz) |
| C-H (C5) | 110 - 115 | d |
| O-CH₃ (Methoxy) | 55 - 60 | q |
| O-CH₃ (Ester) | 50 - 55 | q |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the environment of fluorine atoms. wikipedia.orgrsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C3 position. This signal will likely be a multiplet due to coupling with the ortho protons (at C2 and C4, though C4 is substituted) and the meta proton (at C5). The chemical shift of the fluorine signal provides insight into the electronic effects of the surrounding substituents. biophysics.org
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected between the methoxy protons and the C4 carbon, and between the methyl ester protons and the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which can help to determine the preferred conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. wikipedia.org
The IR and Raman spectra of this compound will be dominated by strong absorptions corresponding to the stretching vibrations of the two carbonyl groups. The ketone carbonyl stretch is expected at a lower frequency than the ester carbonyl due to conjugation with the aromatic ring. msu.edupg.edu.plspectroscopyonline.com Aromatic esters typically show a C=O stretch between 1730 and 1715 cm⁻¹. spectroscopyonline.com The presence of two distinct carbonyl peaks would be a key characteristic in the vibrational spectra of this molecule. Other significant bands would include C-O stretching, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. ias.ac.inlibretexts.org Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. researchgate.netproquest.com
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch (Ketone) | 1680 - 1700 | 1680 - 1700 |
| C=O Stretch (Ester) | 1720 - 1740 | 1720 - 1740 |
| Aromatic C=C Stretch | 1580 - 1620 | 1580 - 1620 |
| C-O Stretch | 1200 - 1300 | 1200 - 1300 |
| C-F Stretch | 1000 - 1100 | 1000 - 1100 |
Characterization of Aromatic and Carbon-Fluorine Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational characteristics of a molecule. vscht.czupi.edu For this compound, the IR spectrum is distinguished by absorptions corresponding to its aromatic ring and the carbon-fluorine bond.
The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org The carbon-carbon stretching vibrations within the benzene ring give rise to characteristic bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz The presence of substituents on the aromatic ring influences the exact position and intensity of these peaks.
A key feature in the IR spectrum of this compound is the C-F stretching vibration. The carbon-fluorine bond is strong, and its stretching absorption is typically found in the 1400-1000 cm⁻¹ range. This region can be complex due to the presence of other vibrations, but the C-F stretch is often a strong and prominent band. libretexts.org
Table 1: Predicted FT-IR Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C=C Stretch | 1600-1585 and 1500-1400 | |
| Carbon-Fluorine | C-F Stretch | 1400-1000 |
| Carbonyl (Ester) | C=O Stretch | ~1735 |
| Carbonyl (Ketone) | C=O Stretch | ~1685 |
| Methoxy Group | C-O Stretch | ~1250 (asymmetric), ~1050 (symmetric) |
| C-H Stretch | 2950-2850 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the chemical formula of this compound as C₁₀H₉FO₄. The exact mass can be calculated and compared to the experimentally determined value to verify the compound's identity with a high degree of confidence. For instance, in a study of related fentanyl analogs, HRMS was crucial for identifying metabolites based on their exact masses. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to further confirm the molecular structure by inducing fragmentation of a selected precursor ion (the molecular ion) and analyzing the resulting product ions. nih.govwvu.edu The fragmentation pattern is characteristic of the compound's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ester and ketone functionalities, as well as losses of small molecules from the aromatic ring.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [M+H]⁺ | [M+H - OCH₃]⁺ | Methanol (B129727) (CH₃OH) |
| [M+H - COOCH₃]⁺ | Methyl formate (B1220265) (HCOOCH₃) | |
| [3-fluoro-4-methoxybenzoyl]⁺ | Methyl formate radical (•COOCH₃) | |
| [fluoromethoxy-tropylium ion]⁺ | CO and other fragments |
X-ray Crystallography for Precise Solid-State Structure Determination
Elucidation of Bond Lengths, Bond Angles, and Torsional Angles
A single-crystal X-ray diffraction study of this compound would yield precise measurements of all bond lengths and angles. For example, the C-F bond length is expected to be in the range of 1.35-1.36 Å. researchgate.net The various C-C bond lengths within the aromatic ring will be approximately 1.39 Å, though substitution can cause slight variations. researchgate.net The C=O bond lengths of the ketone and ester groups will also be determined, typically around 1.20-1.23 Å. researchgate.net Torsional angles, which describe the rotation around single bonds, will reveal the conformation of the methoxy and methyl formate groups relative to the benzene ring.
Table 3: Predicted Bond Parameters for this compound from X-ray Crystallography
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C-F | 1.35 - 1.36 Å |
| C-C (aromatic) | ~1.39 Å | |
| C=O (ketone) | ~1.21 Å | |
| C=O (ester) | ~1.20 Å | |
| C-O (ester) | ~1.34 Å | |
| C-O (ether) | ~1.36 Å | |
| Bond Angle | C-C-F | ~118° |
| C-C-C (aromatic) | ~120° | |
| O=C-C | ~120° |
Chromatographic Techniques Coupled with Spectroscopic Detection (GC-MS, LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC-MS analysis. The compound possesses a moderate molecular weight and is likely to have sufficient volatility for gas-phase separation without the need for chemical derivatization.
Expected Chromatographic Behavior:
The retention time (t_R) of this compound in a GC system is influenced by several factors, including the column's stationary phase, the temperature program, and the carrier gas flow rate. On a standard non-polar column, such as one with a dimethylpolysiloxane stationary phase, retention is primarily governed by the compound's boiling point and van der Waals interactions. Aromatic esters typically exhibit moderate retention times under general-purpose GC conditions. glsciences.comphenomenex.comdrawellanalytical.com The presence of polar functional groups (ester, methoxy) and the fluoro substituent may slightly alter its elution profile compared to simpler aromatic hydrocarbons.
Predicted Mass Spectrometric Fragmentation (Electron Ionization):
Upon elution from the GC column, the analyte enters the ion source of the mass spectrometer, where it is typically subjected to electron ionization (EI). The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (M⁺˙) and a series of fragment ions. The fragmentation pattern is predictable based on the functional groups present in the molecule.
The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavages at the ester and benzoyl functionalities.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Predicted Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 212 | [C₁₀H₉FO₄]⁺˙ | Molecular Ion (M⁺˙) |
| 181 | [C₉H₆FO₃]⁺ | Loss of a methoxy radical (•OCH₃) from the ester |
| 153 | [C₈H₆FO₂]⁺ | Loss of the entire methoxycarbonyl group (•COOCH₃) |
| 125 | [C₇H₃FO]⁺˙ | Subsequent loss of carbon monoxide (CO) from the m/z 153 ion |
| 59 | [CH₃OCO]⁺ | Methyloxycarbonyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an exceptionally versatile technique, particularly well-suited for compounds that are thermally labile, have low volatility, or require analysis in complex biological or environmental matrices. This compound can be readily analyzed by LC-MS, with reversed-phase chromatography being the most probable mode of separation.
Expected Chromatographic Behavior:
In a reversed-phase LC system (e.g., using a C18 column), the retention of this compound would be influenced by its polarity. The compound has both polar (ester, methoxy) and non-polar (aromatic ring) characteristics. Elution would typically be achieved using a gradient of an aqueous mobile phase (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol.
Mass Spectrometric Analysis (Electrospray Ionization):
Following chromatographic separation, the analyte would be ionized, most commonly using electrospray ionization (ESI). In positive ion mode, the compound is expected to form protonated molecules [M+H]⁺ and may also form adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) can be employed to further fragment these precursor ions, providing structural confirmation and enhancing selectivity.
Table 2: Predicted LC-MS and MS/MS Adducts and Fragments for this compound
| Precursor Ion (m/z) | Identity | Predicted MS/MS Fragment Ion (m/z) | Proposed Neutral Loss |
| 213 | [M+H]⁺ | 181 | Loss of methanol (CH₃OH) |
| 213 | [M+H]⁺ | 153 | Loss of methyl formate (HCOOCH₃) |
| 235 | [M+Na]⁺ | - | - |
Computational and Theoretical Chemistry Studies of Methyl 3 Fluoro 4 Methoxybenzoylformate
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 3-fluoro-4-methoxybenzoylformate, these studies would provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's potential energy for various atomic arrangements until the lowest energy conformation is found. For this compound, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric properties.
Furthermore, DFT provides the total electronic energy of the molecule, which is a measure of its stability. By comparing the energies of different conformations or isomers, the most energetically favorable structures can be identified.
Analysis of Molecular Orbitals, HOMO-LUMO Gaps, and Electron Density Distribution
The electronic behavior of a molecule is governed by its molecular orbitals. Two of the most important are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, an analysis of its HOMO and LUMO would reveal the regions of the molecule most likely to be involved in chemical reactions.
Electron density distribution maps would further illustrate the electronic landscape of the molecule, highlighting electron-rich and electron-deficient areas. This information is invaluable for predicting how the molecule will interact with other chemical species.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the various nuclei in this compound (e.g., 1H, 13C, 19F). These predictions are based on the calculated electronic environment around each atom.
IR Frequencies: The vibrational modes of the molecule can also be calculated, corresponding to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency can be assigned to a specific type of bond stretching, bending, or other molecular motion.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling can be employed to study the pathways and energetics of chemical reactions involving this compound.
Elucidation of Reaction Pathways and Energy Barriers
By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely reaction pathways. This involves locating the transition states, which are the high-energy points along the reaction coordinate that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For reactions involving this compound, this analysis could predict how it might transform under various conditions.
Prediction of Regioselectivity and Stereoselectivity
In reactions where multiple products are possible, computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the energy barriers for the different pathways leading to each product, the major and minor products can be predicted. This would be particularly useful for understanding the reactivity of the substituted aromatic ring and the carbonyl groups in this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and how it is influenced by its environment, such as the presence of a solvent.
MD simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformers. A typical simulation would involve placing the molecule in a virtual box and allowing its atoms to move over time according to a defined force field. The simulation would sample a wide range of conformations, and by analyzing the trajectory, researchers can determine the probability of finding the molecule in a particular shape.
Key findings from such a study would likely focus on the torsional angles between the aromatic ring and the ester group, as well as the orientation of the methoxy (B1213986) group. These simulations could reveal, for instance, whether the ester group is likely to be coplanar with the benzene (B151609) ring, which would have implications for the molecule's electronic properties. The presence of the fluorine atom and the methoxy group, with their specific steric and electronic influences, would be crucial in determining the preferred conformations.
Illustrative MD Simulation Findings for Conformational Analysis
| Dihedral Angle Monitored | Predominant Conformation (°) | Energy Barrier to Rotation (kcal/mol) |
| C(ar)-C(ar)-C(=O)-O | ± 15° | 4.5 |
| C(ar)-C(ar)-O-C(H3) | 0° (planar) | 2.8 |
Note: This data is illustrative and represents the type of information that would be generated from an MD simulation study. The values are hypothetical.
The solvent in which a molecule is dissolved can have a profound effect on its conformation and behavior. MD simulations are particularly well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. This allows for the direct observation of solvent-solute interactions, such as hydrogen bonding and dipole-dipole interactions.
For this compound, simulations in different solvents (e.g., a polar protic solvent like water, a polar aprotic solvent like dimethyl sulfoxide, and a nonpolar solvent like hexane) would reveal how the solvent environment influences the conformational equilibrium. For example, a polar solvent might stabilize a more polar conformer of the molecule. The simulations could also provide insights into the solvation shell structure around the molecule, which is critical for understanding its solubility and reactivity in different media. The interactions between the solvent and the fluoro and methoxy substituents would be of particular interest.
Illustrative Data on Solvent Effects on Conformation
| Solvent | Dominant Conformer (Dihedral Angle C(ar)-C(=O)) | Calculated Dipole Moment (Debye) |
| Water | 20° | 3.5 |
| Dimethyl Sulfoxide | 18° | 3.2 |
| Hexane | 10° | 2.8 |
Note: This data is for illustrative purposes to demonstrate the output of such a study. The values are hypothetical.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of chemicals based on their molecular structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.
For this compound, QSPR models could be developed to predict a wide range of physicochemical properties, such as boiling point, vapor pressure, solubility, and chromatographic retention times. The first step in QSPR modeling is to calculate a large number of molecular descriptors for the compound. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies).
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the property of interest. The predictive power of the model is then validated using external datasets of compounds for which the property is known.
Illustrative QSPR Predicted Properties
| Property | Predicted Value | Key Descriptors in the Model |
| Boiling Point (°C) | 245.8 | Molecular Weight, Polar Surface Area |
| LogP (Octanol-Water Partition Coefficient) | 2.1 | Sum of atomic polarizabilities, Hydrogen bond donor/acceptor count |
| Aqueous Solubility (logS) | -3.2 | Molecular Volume, Dipole Moment |
Note: The predicted values and key descriptors in this table are illustrative and based on general principles of QSPR modeling for similar organic molecules.
The development and application of QSPR models for this compound and related compounds would be valuable in various fields, including materials science and environmental chemistry, by enabling the rapid estimation of properties without the need for extensive experimental measurements.
Advanced Synthetic Applications and Derivatization Strategies
Methyl 3-fluoro-4-methoxybenzoylformate as a Versatile Intermediate in Organic Synthesis
The inherent reactivity of its distinct functional moieties makes this compound a highly adaptable intermediate for the construction of more elaborate chemical architectures.
While specific, publicly documented total syntheses employing this compound are not widely available, its structural motifs are present in various biologically active compounds. The α-keto ester functionality is a key precursor for the synthesis of α-hydroxy esters and α-amino esters, which are fundamental components of numerous natural products and pharmaceutical agents. The substituted aromatic ring is a common feature in medicinal chemistry, where the fluorine and methoxy (B1213986) substituents can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
The general synthetic utility of α-keto esters is well-established. They can be prepared through methods such as the reaction of Grignard or organolithium reagents with derivatives of oxalic esters. For instance, the reaction of a suitably substituted Grignard reagent with methyl oxalyl chloride could theoretically be a route to synthesize this compound itself.
The true value of this compound lies in its potential to serve as a starting point for the creation of diverse molecular scaffolds. The presence of multiple reactive sites allows for a combinatorial approach to synthesis, enabling the generation of libraries of related compounds. These libraries are invaluable in drug discovery and materials science for screening and identifying molecules with desired properties. By systematically modifying each functional group, researchers can explore the chemical space around the core structure and establish structure-activity relationships.
Exploration of Novel Derivatives through Functional Group Interconversions
The chemical versatility of this compound is best demonstrated through the various transformations that its functional groups can undergo.
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution. While esters are generally less reactive than acid chlorides, they can be converted to amides and hydrazides, which are important functional groups in many biologically active molecules. wikipedia.org
Reaction with primary or secondary amines in the presence of a suitable catalyst or with heating can yield the corresponding amides. Similarly, treatment with hydrazine (B178648) or its derivatives will produce hydrazides. These reactions expand the range of accessible derivatives from this single precursor.
Table 1: Hypothetical Amide and Hydrazide Derivatives of this compound
| Nucleophile | Product |
|---|---|
| Ammonia (NH₃) | 3-Fluoro-4-methoxybenzoylformamide |
| Methylamine (CH₃NH₂) | N-Methyl-3-fluoro-4-methoxybenzoylformamide |
The ketone carbonyl group is a hub of reactivity, allowing for a variety of useful transformations.
Oxime and Hydrazone Formation: The keto group readily reacts with hydroxylamine (B1172632) to form an oxime and with hydrazines to form hydrazones. youtube.comchemtube3d.comlibretexts.org These reactions proceed via a nucleophilic addition-elimination mechanism and are often catalyzed by mild acid. nih.govacs.org The formation of these derivatives can be useful for characterization and can also serve as intermediates for further synthetic manipulations. libretexts.org
Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol, yielding a methyl 3-fluoro-4-methoxymandelate derivative. This transformation is of significant interest as α-hydroxy esters are valuable chiral building blocks. nih.gov A variety of reducing agents can be employed, ranging from simple metal hydrides like sodium borohydride (B1222165) to more sophisticated catalytic systems for asymmetric reduction. nih.govacs.orgnih.govacs.orgresearchgate.net For example, baker's yeast has been used for the enantioselective reduction of α-keto esters. nih.govacs.org
Table 2: Potential Transformations of the Keto Group
| Reagent(s) | Product Type |
|---|---|
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (N₂H₄) | Hydrazone |
The aromatic ring of this compound is adorned with both an activating group (methoxy) and a deactivating group (fluoro), which direct the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. libretexts.org The benzoylformate group is a deactivating, meta-directing group. The interplay of these directing effects will determine the outcome of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.orgyoutube.comresearchgate.net The positions ortho to the strongly activating methoxy group are the most likely sites for electrophilic attack, although steric hindrance from the adjacent substituents will play a significant role.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluoro group can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon to which it is attached. chemistrysteps.com For an SNAr reaction to proceed, the ring must typically be activated by strongly electron-withdrawing groups, and the leaving group must be in a favorable position. chemistrysteps.comyoutube.com In this case, the benzoylformate group provides some electron-withdrawing character. The fluorine atom itself can act as the leaving group in the presence of a strong nucleophile. acgpubs.orgbeilstein-journals.orgnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Fluoro-4-methoxybenzoylformamide |
| N-Methyl-3-fluoro-4-methoxybenzoylformamide |
| 3-Fluoro-4-methoxybenzoylformohydrazide |
Stereoselective Synthesis of Chiral Analogs
The stereoselective synthesis of chiral analogs from prochiral ketones, such as the carbonyl group in the benzoylformate moiety of this compound, is a cornerstone of modern organic chemistry. While specific studies on this substrate are not widely documented, established methodologies for the asymmetric reduction of α-keto esters can be applied to generate chiral α-hydroxy esters.
One of the most common approaches involves the use of chiral reducing agents. Catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, is a powerful tool for achieving high enantioselectivity. For instance, a BINAP-Ru catalyst could potentially reduce the ketone to the corresponding alcohol with a high degree of stereocontrol.
Another viable method is the use of stoichiometric chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. Examples include the Corey-Bakshi-Shibata (CBS) catalyst for oxazaborolidine-catalyzed reductions or the use of chiral aluminum alkoxides. The specific choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess (ee) of the resulting chiral alcohol.
The table below outlines potential catalysts and the expected outcomes for the stereoselective reduction of the keto group in this compound.
| Catalyst System | Chiral Ligand Example | Expected Product Stereochemistry | Potential Enantiomeric Excess (ee) |
| Ru-Catalyzed Hydrogenation | (R)-BINAP | (R)-Methyl 3-fluoro-4-methoxy-α-hydroxy-phenylacetate | >95% |
| Rh-Catalyzed Hydrogenation | (R,R)-DIPAMP | (R)-Methyl 3-fluoro-4-methoxy-α-hydroxy-phenylacetate | >90% |
| CBS Reduction | (R)-2-Butyl-CBS-oxazaborolidine | (R)-Methyl 3-fluoro-4-methoxy-α-hydroxy-phenylacetate | >98% |
| Chiral Aluminum Alkoxide | BINAL-H | Dependent on BINAL isomer | >90% |
These chiral α-hydroxy ester analogs are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The fluorine and methoxy substituents on the aromatic ring can also play a significant role in modulating the biological activity and pharmacokinetic properties of the final products.
Application in Polymer Chemistry: Investigation of Monomeric Behavior and Copolymerization Studies
The application of aromatic esters in polymer chemistry is a well-established field. While direct polymerization studies of this compound as a monomer are not extensively reported, its structural features suggest potential for incorporation into various polymer backbones. The ester and aromatic functionalities allow it to be considered as a potential monomer in the synthesis of polyesters and other condensation polymers.
The reactivity of the aromatic ring, activated by the methoxy group and influenced by the fluoro group, could also allow for its use in electrophilic aromatic substitution reactions to create polymerizable derivatives. For example, the introduction of a vinyl or styrenic group onto the aromatic ring would transform it into a monomer suitable for radical polymerization.
In a hypothetical copolymerization study, a vinyl-derivatized this compound could be copolymerized with common monomers like styrene (B11656) or methyl methacrylate. The incorporation of this functionalized monomer would introduce the fluoro and methoxy groups into the resulting polymer, potentially imparting unique properties such as altered thermal stability, refractive index, or surface energy.
The monomeric behavior would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluoro group and the electron-donating nature of the methoxy group would affect the reactivity of the vinyl group, which would be reflected in the reactivity ratios of the copolymerization.
Below is a hypothetical data table from a copolymerization experiment of a vinyl-derivative of this compound (M1) with Styrene (M2).
| Feed Ratio (M1/M2) | Copolymer Composition (M1/M2) | Molecular Weight (Mw) ( g/mol ) | Glass Transition Temperature (Tg) (°C) |
| 0.1 | 0.09 | 45,000 | 108 |
| 0.3 | 0.28 | 42,500 | 115 |
| 0.5 | 0.47 | 40,000 | 121 |
| 0.7 | 0.65 | 38,500 | 128 |
| 0.9 | 0.88 | 36,000 | 135 |
Such studies would be crucial in understanding how the incorporation of this highly functionalized monomer affects the properties of the final polymer, opening up possibilities for new materials with tailored characteristics.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 3-fluoro-4-methoxybenzoylformate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling fluorinated benzoyl chloride derivatives with methoxy-substituted esters under controlled conditions. For example, triazine-mediated coupling (as seen in similar compounds) requires precise temperature control (e.g., 45°C for 1 hour) and stoichiometric ratios of reagents like 4-methoxyphenol . Optimization may involve varying catalysts (e.g., DMAP) or solvents (e.g., DMF vs. THF) to improve yield and purity. Monitoring via TLC (Rf values) and adjusting pH during workup are critical .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Look for distinct signals such as methoxy protons (~δ 3.86 ppm), aromatic protons in the substituted benzene ring (δ 6.7–7.5 ppm), and formate carbonyl protons (δ 8.1–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF, expecting a parent ion consistent with C₁₀H₉FO₄ (exact mass calculated via tools like NIST Chemistry WebBook) .
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzoylformate derivatives?
- Methodological Answer : Discrepancies often arise from differences in purification methods or side reactions (e.g., hydrolysis of the formate group). Systematic replication studies should:
- Compare column chromatography solvents (e.g., hexane/EtOH vs. DCM/MeOH gradients) .
- Analyze byproducts via HPLC-MS to identify degradation pathways .
- Control moisture levels during synthesis, as fluorinated compounds are sensitive to hydrolysis .
Q. How can computational modeling predict the stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use software like Gaussian to model electronic effects of the fluoro and methoxy groups on the carbonyl group’s electrophilicity .
- Molecular Dynamics Simulations : Assess solvation effects in polar solvents (e.g., water vs. acetonitrile) to predict degradation kinetics .
- Thermochemical Data : Reference ionization energies (e.g., ~10.8 eV for similar esters) to evaluate redox stability .
Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) via fluorometric assays, leveraging the compound’s aromatic electron-withdrawing groups .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa) using MTT assays, with dose-response curves to determine IC₅₀ .
Handling and Safety
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
